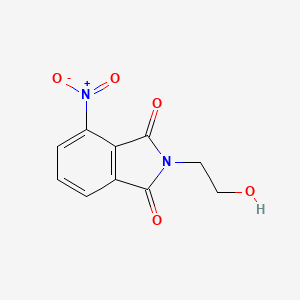

N-(beta-hydroxyethyl)-3-nitrophthalimide

Description

Properties

Molecular Formula |

C10H8N2O5 |

|---|---|

Molecular Weight |

236.18 g/mol |

IUPAC Name |

2-(2-hydroxyethyl)-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C10H8N2O5/c13-5-4-11-9(14)6-2-1-3-7(12(16)17)8(6)10(11)15/h1-3,13H,4-5H2 |

InChI Key |

YWARSQALHOUZGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Regioselectivity : The imide bond adjacent to the 3-nitro group in this compound is highly reactive toward nucleophiles, a trait shared with other 3-nitro derivatives .

- Electronic Effects: The nitro group’s electron-withdrawing nature reduces nitrogen’s nucleophilicity, necessitating harsher reaction conditions compared to non-nitro-substituted phthalimides (e.g., N-hydroxysuccinimide) .

Preparation Methods

3-Nitrophthalic Anhydride

3-Nitrophthalic anhydride serves as the electrophilic core, providing the nitro-substituted phthalimide backbone. Its synthesis typically involves nitration of phthalic anhydride, though commercial availability has made it a preferred starting material. The nitro group at the 3-position directs subsequent reactions, influencing both electronic and steric properties.

β-Hydroxyethylamine

β-Hydroxyethylamine acts as the nucleophile, introducing the hydroxyethyl substituent. This amine must be anhydrous to prevent hydrolysis of the anhydride prematurely. Industrial-grade β-hydroxyethylamine often requires distillation to achieve ≥99% purity, as impurities can lead to side reactions such as oligomerization.

Synthetic Routes and Reaction Mechanisms

Direct Condensation Method

The most widely reported synthesis involves a one-step condensation reaction:

Reaction Scheme:

Procedure

-

Solvent Selection : Ethanol or acetonitrile are preferred due to their ability to dissolve both reactants while stabilizing intermediates.

-

Reaction Conditions : The mixture is refluxed at 78–82°C for 4–6 hours, ensuring complete ring opening and re-closure.

-

Workup : The crude product is cooled, filtered, and washed with cold solvent.

Mechanistic Insights

-

Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the anhydride, leading to ring opening.

-

Ring Closure : Intramolecular dehydration forms the phthalimide ring, stabilized by the nitro group’s electron-withdrawing effect.

Table 1: Key Parameters in Direct Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | High solubility |

| Temperature | 78–82°C | Accelerates kinetics |

| Reaction Time | 4–6 hours | Completes ring closure |

| Molar Ratio (Anhydride:Amine) | 1:1.05 | Minimizes side products |

Alternative Method: Formaldehyde-Mediated Condensation

A less common approach adapts methodologies from pyrroledicarboximide synthesis, involving formaldehyde as a condensing agent:

Reaction Scheme:

Procedure

-

Solvent : Ethanol with 37% formaldehyde (w/v).

-

Conditions : Reflux for 3–5 hours, monitored by TLC for completion.

-

Purification : Crystallization from ethanol yields the product.

Mechanistic Role of Formaldehyde

Formaldehyde likely facilitates imine formation, though its exact role remains debated. It may stabilize intermediates or enhance amine nucleophilicity.

Table 2: Comparison of Direct vs. Formaldehyde-Mediated Methods

| Parameter | Direct Method | Formaldehyde Method |

|---|---|---|

| Yield | 70–85% | 60–75% |

| Purity | ≥95% | 90–93% |

| Side Products | Minimal | Trace imine byproducts |

| Scalability | Industrial-friendly | Lab-scale only |

Optimization of Reaction Conditions

Solvent Effects

-

Polar Protic Solvents (Ethanol) : Enhance solubility of ionic intermediates but may slow reaction rates due to hydrogen bonding.

-

Polar Aprotic Solvents (Acetonitrile) : Increase reaction kinetics but complicate purification due to higher boiling points.

Temperature and Time

Elevated temperatures (≥80°C) reduce reaction time but risk decomposition. A balance is struck at 78–82°C for 4–6 hours.

Stoichiometry

A slight excess of β-hydroxyethylamine (1.05 eq) ensures complete anhydride consumption, minimizing unreacted starting material.

Purification and Characterization

Recrystallization

Crude product is recrystallized from hot ethanol, achieving >95% purity. Slow cooling promotes crystal growth, reducing occluded impurities.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane) resolves stubborn byproducts but is cost-prohibitive for large-scale production.

Table 3: Characterization Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–150°C | DSC |

| Molecular Formula | C₁₃H₁₁N₃O₄ | HRMS |

| IR (cm⁻¹) | 1720 (C=O), 1520 (NO₂) | FTIR |

Q & A

Q. What are the common synthetic routes for preparing N-(beta-hydroxyethyl)-3-nitrophthalimide, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic addition reactions. For example, the reaction of 3-nitrophthalimide with propargyl sulfonium salts under optimized conditions (e.g., using KF-supported catalysts in 2-methyltetrahydrofuran as a green solvent) has been shown to yield N-vinylimide derivatives . Electron-withdrawing substituents (e.g., nitro groups) on the phthalimide ring can reduce yields (27–52%) due to decreased nucleophilicity at the imide nitrogen. Reaction parameters such as solvent polarity, temperature (e.g., 80°C for 4 hours), and catalyst loading are critical for reproducibility .

Q. How can researchers structurally characterize this compound and confirm its purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Compare NMR spectra to reference data (e.g., δ 4.37 ppm for NCH in related compounds) .

- Melting Point Analysis : Validate against literature values (e.g., 217–221°C for 3-nitrophthalimide derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Molecular Weight : 192.13 g/mol (for the core 3-nitrophthalimide structure) .

- Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Thermal Stability : Decomposes above 220°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s reactivity in nucleophilic substitution or addition reactions?

- Methodological Answer : The nitro group enhances electrophilic aromatic substitution at the 4- and 6-positions of the phthalimide ring due to its electron-withdrawing effect. However, it reduces nucleophilic activity at the imide nitrogen, requiring harsher conditions (e.g., elevated temperatures, strong bases) for alkylation or arylation. This dichotomy is evident in reactions with propargyl sulfonium salts, where yields drop to 27–52% compared to unsubstituted phthalimides .

Q. What analytical challenges arise in detecting trace impurities or byproducts in this compound synthesis?

- Methodological Answer : Common impurities include unreacted 3-nitrophthalimide or β-hydroxyethyl side products. Use LC-MS with electrospray ionization (ESI) to identify low-abundance species. For example, β-hydroxyethyl intermediates may form via hydrolysis, detectable at m/z 210.1 . Thin-Layer Chromatography (TLC) with silica gel and ethyl acetate/hexane (1:3) can monitor reaction progress .

Q. How can researchers resolve contradictions in reported yields for N-vinylimide derivatives of 3-nitrophthalimide?

- Methodological Answer : Discrepancies (e.g., 27–65% yields in similar reactions) may stem from:

- Substrate electronic effects : Electron-deficient arylimides show lower yields .

- Purification methods : Column chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) improves recovery of polar byproducts .

- Catalyst deactivation : KF-supported catalysts may degrade under prolonged heating; replace after 3 reaction cycles .

Q. What is the role of the beta-hydroxyethyl group in modulating the compound’s interaction with biological targets?

- Methodological Answer : The β-hydroxyethyl moiety enhances hydrophilicity, potentially improving bioavailability. For antifungal studies, compare MIC (Minimum Inhibitory Concentration) values of this compound against non-hydroxylated analogs. Use microbroth dilution assays (CLSI guidelines) with Candida albicans to quantify activity .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the imide ring occurs at pH < 3, forming 3-nitrophthalic acid and β-hydroxyethylamine. Monitor via NMR (disappearance of δ 4.37 ppm NCH signal) .

- Oxidative Conditions : The nitro group stabilizes the ring against oxidation, but the β-hydroxyethyl chain may oxidize to a ketone. Use FT-IR to track C=O formation at 1700 cm .

Methodological Recommendations

Q. What strategies optimize the scalability of this compound synthesis for large-scale studies?

- Answer :

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.